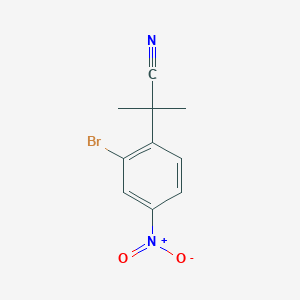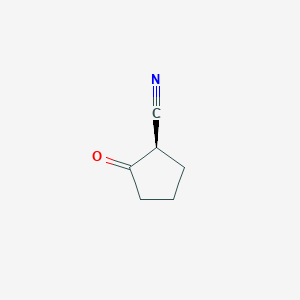
(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane is a chemical compound with the molecular formula C7H16F2O2Si. It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties. This compound is particularly notable for its applications in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2,2-difluoroethoxy)trimethylsilane typically involves the reaction of difluoroethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
CF2HCH2OH+ClSi(CH3)3→CF2HCH2OSi(CH3)3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form difluoroethanol and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Strong oxidizing or reducing agents are required.
Major Products Formed
Substitution Reactions: Various substituted silanes.
Hydrolysis: Difluoroethanol and trimethylsilanol.
Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced products.
Aplicaciones Científicas De Investigación
(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (1-Ethoxy-2,2-difluoroethoxy)trimethylsilane exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This stability is due to the strong Si-C bond, which is resistant to hydrolysis and oxidation. The compound can also act as a protecting group in organic synthesis, shielding reactive sites from unwanted reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Ethoxy-2,2-difluoroethenyl)oxytrimethylsilane
- (1-Ethoxy-2,2-difluorovinyl)oxytrimethylsilane
Uniqueness
(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane is unique due to its specific combination of ethoxy and difluoroethoxy groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in specialized applications.
Propiedades
Fórmula molecular |
C7H16F2O2Si |
|---|---|
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
(1-ethoxy-2,2-difluoroethoxy)-trimethylsilane |
InChI |
InChI=1S/C7H16F2O2Si/c1-5-10-7(6(8)9)11-12(2,3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
LXBNCRNAECNTAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(F)F)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)
![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)


![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)

![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)


![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride](/img/structure/B11717750.png)


